molecular formula C11H16N2O B13187350 6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one

Cat. No.: B13187350
M. Wt: 192.26 g/mol
InChI Key: BBVLKQLBMWOZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process results in the formation of the pyrrolopyrimidine core structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolopyrimidine ring .

Scientific Research Applications

6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern and the resulting biological activities.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

6-methyl-2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H16N2O/c1-3-4-9-7-11(14)13-8(2)5-6-10(13)12-9/h7-8H,3-6H2,1-2H3

InChI Key

BBVLKQLBMWOZOE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N2C(CCC2=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.